2-Azabicyclo[2.2.1]heptan-2-yl-[5-(methoxymethyl)-2-methylfuran-3-yl]methanone
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Overview
Description
2-Azabicyclo[221]heptan-2-yl-[5-(methoxymethyl)-2-methylfuran-3-yl]methanone is a complex organic compound that features a bicyclic structure with a nitrogen atom and a furan ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Azabicyclo[2.2.1]heptan-2-yl-[5-(methoxymethyl)-2-methylfuran-3-yl]methanone can be achieved through a multi-step process involving the formation of the bicyclic structure and subsequent functionalization. One common method involves the palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes to form the 2-azabicyclo[2.2.1]heptane core . This reaction proceeds efficiently with a broad array of substrates and can be further functionalized to introduce the furan ring and other substituents.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the palladium-catalyzed reactions and the development of scalable purification methods to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
2-Azabicyclo[2.2.1]heptan-2-yl-[5-(methoxymethyl)-2-methylfuran-3-yl]methanone can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form different oxygenated derivatives.
Reduction: The carbonyl group in the methanone moiety can be reduced to form alcohols.
Substitution: The methoxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the furan ring can lead to the formation of furanones, while reduction of the methanone group can yield alcohols.
Scientific Research Applications
2-Azabicyclo[2.2.1]heptan-2-yl-[5-(methoxymethyl)-2-methylfuran-3-yl]methanone has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the development of new synthetic methodologies.
Biology: The compound’s unique structure makes it a potential candidate for studying enzyme interactions and receptor binding.
Medicine: It may have potential as a lead compound for the development of new pharmaceuticals, particularly those targeting the central nervous system.
Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-Azabicyclo[2.2.1]heptan-2-yl-[5-(methoxymethyl)-2-methylfuran-3-yl]methanone involves its interaction with molecular targets such as enzymes or receptors. The bicyclic structure and furan ring allow it to fit into specific binding sites, potentially modulating the activity of the target. This can lead to changes in cellular signaling pathways and physiological responses.
Comparison with Similar Compounds
Similar Compounds
2-Azabicyclo[2.2.1]heptane: A simpler analog without the furan ring, used in various synthetic applications.
2-Azabicyclo[2.2.1]hept-5-en-3-one:
3-Azabicyclo[3.2.1]octane: Another bicyclic compound with different ring sizes and nitrogen positioning.
Uniqueness
2-Azabicyclo[221]heptan-2-yl-[5-(methoxymethyl)-2-methylfuran-3-yl]methanone is unique due to the presence of both the bicyclic structure and the furan ring, which confer distinct chemical and biological properties
Properties
IUPAC Name |
2-azabicyclo[2.2.1]heptan-2-yl-[5-(methoxymethyl)-2-methylfuran-3-yl]methanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO3/c1-9-13(6-12(18-9)8-17-2)14(16)15-7-10-3-4-11(15)5-10/h6,10-11H,3-5,7-8H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MNETTWSZLLUIBN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(O1)COC)C(=O)N2CC3CCC2C3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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